![molecular formula C22H18O4 B5829537 phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
phenyl 2-[(4-acetylbenzyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate, also known as PABA-ABO, is an organic compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects. We will also explore the scientific research applications of this compound and list several future directions for further research.
Mecanismo De Acción
The mechanism of action of phenyl 2-[(4-acetylbenzyl)oxy]benzoate is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells through the activation of various cellular signaling pathways.
Biochemical and Physiological Effects:
phenyl 2-[(4-acetylbenzyl)oxy]benzoate has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells through the activation of various cellular signaling pathways. Additionally, phenyl 2-[(4-acetylbenzyl)oxy]benzoate has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of phenyl 2-[(4-acetylbenzyl)oxy]benzoate for lab experiments is its potent anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of phenyl 2-[(4-acetylbenzyl)oxy]benzoate is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several future directions for further research on phenyl 2-[(4-acetylbenzyl)oxy]benzoate. One area of research is the development of new cancer therapies based on the anti-cancer properties of this compound. Another area of research is the exploration of the potential use of phenyl 2-[(4-acetylbenzyl)oxy]benzoate in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of phenyl 2-[(4-acetylbenzyl)oxy]benzoate and its potential side effects.
Métodos De Síntesis
The synthesis of phenyl 2-[(4-acetylbenzyl)oxy]benzoate involves a multi-step chemical process that begins with the reaction of 4-acetylbenzyl alcohol with phenol in the presence of a strong acid catalyst. The resulting product is then reacted with benzoyl chloride to form the final compound, phenyl 2-[(4-acetylbenzyl)oxy]benzoate. The purity of the compound is ensured through various purification techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that phenyl 2-[(4-acetylbenzyl)oxy]benzoate has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
phenyl 2-[(4-acetylphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-16(23)18-13-11-17(12-14-18)15-25-21-10-6-5-9-20(21)22(24)26-19-7-3-2-4-8-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMILBVNTBHJIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
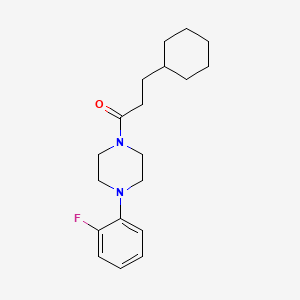
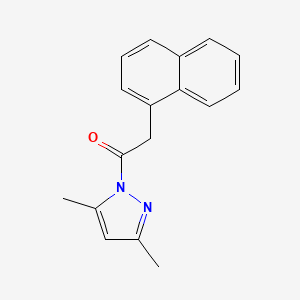

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
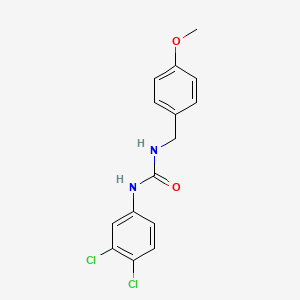
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
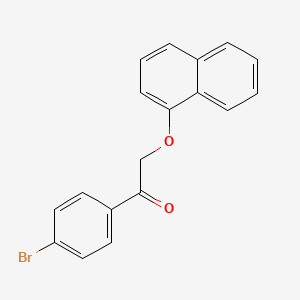
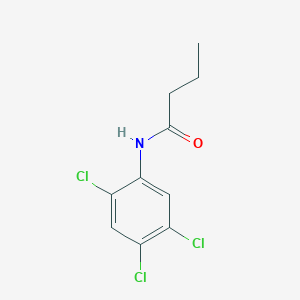
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)